(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
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Description
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C40H61N13O9 and its molecular weight is 868 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound Enkephalin-leu, arg(6,7)- are the delta-opioid receptors . These receptors are part of the opioid receptor family, which also includes mu and kappa receptors . Delta-opioid receptors are widely distributed in the central nervous system and are involved in pain modulation, emotional responses, and neuroendocrine regulation .
Mode of Action
Enkephalin-leu, arg(6,7)- interacts with its targets, the delta-opioid receptors, by binding to these receptors and activating them . This activation triggers a series of intracellular events, leading to the inhibition of adenylate cyclase, decreased cAMP production, and reduced neuronal excitability . As a result, the compound can exert analgesic effects and modulate emotional responses .
Biochemical Pathways
The action of Enkephalin-leu, arg(6,7)- affects several biochemical pathways. One of the key pathways is the toll-like receptor 4 (TLR4)/nuclear factor kappa B (NF-κB) signaling pathway . By inhibiting this pathway, Enkephalin-leu, arg(6,7)- can reduce neuroinflammation, which is beneficial in conditions like ischemic stroke . Additionally, the compound can influence the endogenous opioid system, which plays a crucial role in pain modulation and immune regulation .
Pharmacokinetics
It is known that enkephalins, including enkephalin-leu, arg(6,7)-, are rapidly degraded by enzymes such as neutral endopeptidase (nep), aminopeptidase n (apn), and angiotensin-converting enzyme (ace) . This rapid degradation can limit the bioavailability of the compound, affecting its therapeutic potential .
Result of Action
The molecular and cellular effects of Enkephalin-leu, arg(6,7)-'s action are primarily related to its analgesic and neuroprotective properties . By activating delta-opioid receptors and inhibiting the TLR4/NF-κB signaling pathway, the compound can reduce neuroinflammation, protect neurons from ischemia-reperfusion injury, and alleviate pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Enkephalin-leu, arg(6,7)-. For instance, stress can modulate the endogenous opioid system, affecting the activity of enkephalins . Moreover, the cellular environment, including the presence of degrading enzymes and the expression level of opioid receptors, can also impact the action of Enkephalin-leu, arg(6,7)- .
Biochemical Analysis
Biochemical Properties
Enkephalin-leu, arg(6,7) is involved in a variety of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules . For instance, it has been found to interact with opioid receptors, modulating analgesia, reward, and stress . The nature of these interactions is complex and involves both binding and enzymatic activity .
Cellular Effects
Enkephalin-leu, arg(6,7) has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to activate enkephalinergic neurons in the Nucleus Accumbens shell (NAcSh) after acute stress, leading to the release of Met- and Leu-Enk .
Molecular Mechanism
The molecular mechanism of action of Enkephalin-leu, arg(6,7) is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to bind to opioid receptors, leading to changes in cellular signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Enkephalin-leu, arg(6,7) change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, it has been shown that acute stress leads to the release of Met- and Leu-Enk, demonstrating the dynamics of Met- and Leu-Enk release .
Dosage Effects in Animal Models
The effects of Enkephalin-leu, arg(6,7) vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Enkephalin-leu, arg(6,7) is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels . For example, it has been found to be involved in the biosynthesis of opioid peptides .
Transport and Distribution
Enkephalin-leu, arg(6,7) is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Enkephalin-leu, arg(6,7) and any effects on its activity or function have been studied . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H61N13O9/c1-23(2)18-30(36(59)51-28(10-6-16-46-39(42)43)35(58)52-29(38(61)62)11-7-17-47-40(44)45)53-37(60)31(20-24-8-4-3-5-9-24)50-33(56)22-48-32(55)21-49-34(57)27(41)19-25-12-14-26(54)15-13-25/h3-5,8-9,12-15,23,27-31,54H,6-7,10-11,16-22,41H2,1-2H3,(H,48,55)(H,49,57)(H,50,56)(H,51,59)(H,52,58)(H,53,60)(H,61,62)(H4,42,43,46)(H4,44,45,47)/t27-,28-,29-,30-,31-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXKOJUSHXZXKB-QKUYTOGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H61N13O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
868.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77101-32-7 |
Source
|
Record name | Enkephalin-leu, arg(6,7)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077101327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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